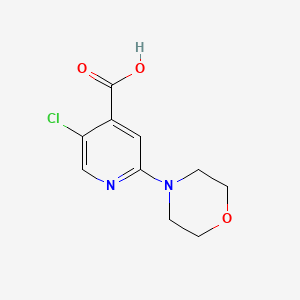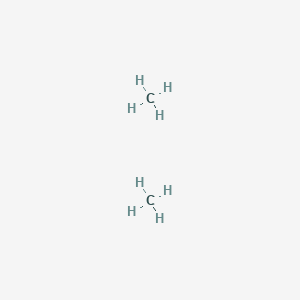
methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem Compound ID (CID) 444749 is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methane involves several steps, typically starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Specific details about the synthetic routes and reaction conditions for this compound can be found in specialized chemical databases and scientific literature .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: methane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
methane has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the production of materials, chemicals, or pharmaceuticals .
Mechanism of Action
The mechanism of action of methane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular targets and pathways involved can provide insights into how this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methane can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them relevant for comparative studies .
Uniqueness: While similar compounds may exhibit some overlapping characteristics, this compound’s specific structure and reactivity profile make it particularly valuable for certain research and industrial purposes .
Properties
Molecular Formula |
C2H8 |
|---|---|
Molecular Weight |
32.09 g/mol |
IUPAC Name |
methane |
InChI |
InChI=1S/2CH4/h2*1H4 |
InChI Key |
CREMABGTGYGIQB-UHFFFAOYSA-N |
Canonical SMILES |
C.C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)
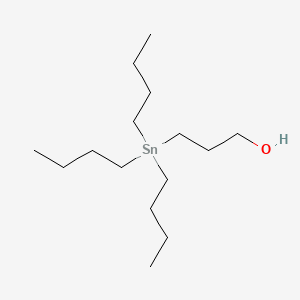
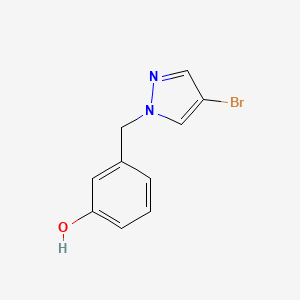
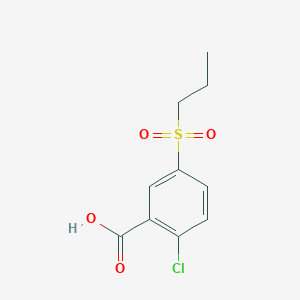
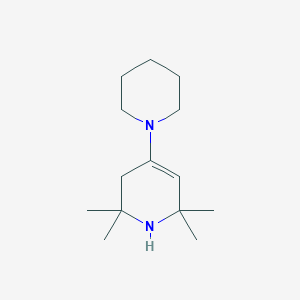
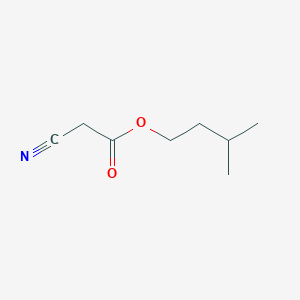
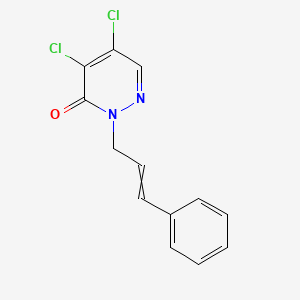
![(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester](/img/structure/B8474391.png)
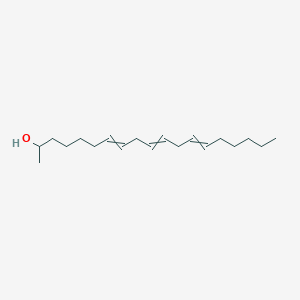
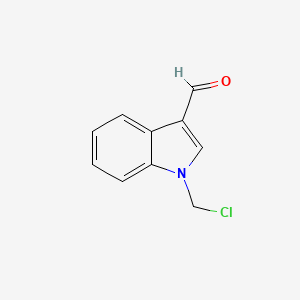
![3-[(E)-(Hydrazinylmethylidene)amino]benzoic acid](/img/structure/B8474415.png)
![{4-[(5-Nitropyridin-2-yl)oxy]phenyl}methanol](/img/structure/B8474417.png)

